molecular formula C12H9N4O4- B14310770 3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate CAS No. 113579-18-3

3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate

Cat. No.: B14310770
CAS No.: 113579-18-3
M. Wt: 273.22 g/mol
InChI Key: FXXDKYOYJIKGIP-UHFFFAOYSA-M
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Description

3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate is a complex organic compound featuring an imidazole ring, a hydrazine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the hydrazine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate is unique due to its combination of an imidazole ring, hydrazine moiety, and benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

113579-18-3

Molecular Formula

C12H9N4O4-

Molecular Weight

273.22 g/mol

IUPAC Name

3-(1H-imidazol-2-yldiazenyl)-2-methoxycarbonylbenzoate

InChI

InChI=1S/C12H10N4O4/c1-20-11(19)9-7(10(17)18)3-2-4-8(9)15-16-12-13-5-6-14-12/h2-6H,1H3,(H,13,14)(H,17,18)/p-1

InChI Key

FXXDKYOYJIKGIP-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(C=CC=C1N=NC2=NC=CN2)C(=O)[O-]

Origin of Product

United States

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